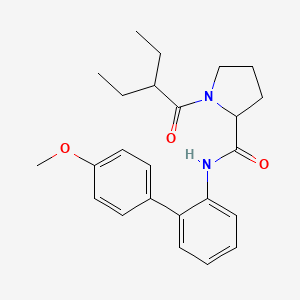![molecular formula C19H15Cl2NO4S2 B6113545 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied for its various scientific research applications. DIDS is a sulfonamide derivative that has been used as a potent inhibitor of chloride channels and anion exchangers.
作用机制
3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide acts as a potent inhibitor of chloride channels and anion exchangers by binding to a specific site on these proteins. This binding prevents the movement of chloride ions and other anions across the cell membrane, leading to a disruption of normal physiological processes. 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is important in acid-base balance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide depend on the specific chloride channels and anion exchangers that are inhibited. In general, 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide has been shown to disrupt cell volume regulation, acid-base balance, and neuronal signaling. 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is important in the production of inflammatory mediators.
实验室实验的优点和局限性
3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its potency as an inhibitor of chloride channels and anion exchangers, its specificity for these proteins, and its availability as a commercially available compound. However, 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide also has some limitations, including its potential for off-target effects and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of more potent and specific inhibitors of chloride channels and anion exchangers. Another area of research is the investigation of the role of chloride channels and anion exchangers in diseases such as cystic fibrosis, epilepsy, and hypertension. Additionally, the anti-inflammatory effects of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide could be further explored for potential therapeutic applications.
合成方法
The synthesis of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylphenylamine to produce 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide. The synthesis of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its scientific research applications. It has been used as a potent inhibitor of chloride channels and anion exchangers, which are important in many physiological processes such as cell volume regulation, acid-base balance, and neuronal signaling. 3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide has also been used to study the role of chloride channels and anion exchangers in diseases such as cystic fibrosis, epilepsy, and hypertension.
属性
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-13-5-2-3-8-19(13)22-28(25,26)16-7-4-6-14(11-16)27(23,24)15-9-10-17(20)18(21)12-15/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCIFWWCDLNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6113467.png)
![[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6113478.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6113481.png)
![2-amino-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6113499.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6113501.png)
![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
![2-(2-chloro-6-fluorophenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6113527.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6113554.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)
![5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6113574.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)
